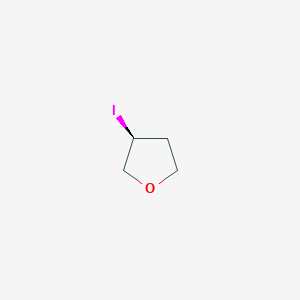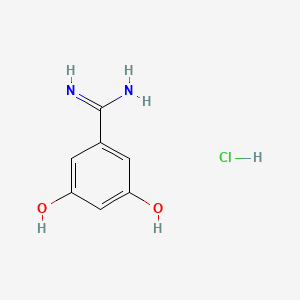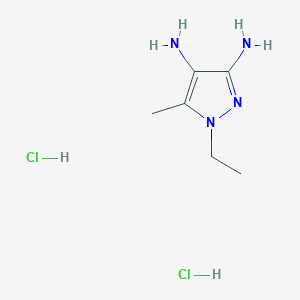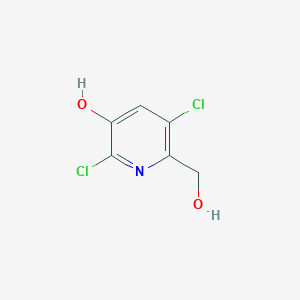
(3S)-3-Iodooxolane
説明
(3S)-3-Iodooxolane, also known as 3-iodooxolane, is an organic compound with the molecular formula C3H6IO. This compound is an important intermediate in organic synthesis and is used in a variety of applications, including the synthesis of pharmaceuticals and organic compounds. It is an important tool for researchers, as it can be used to create a wide range of compounds, from simple molecules to complex polymers. In addition, it can be used to study the structure and properties of molecules and to develop new materials.
科学的研究の応用
Liquid Crystals : (3S)-3-Iodooxolane derivatives enhance the dielectric anisotropy and birefringence in liquid crystals, making them suitable for use in electronic displays and other applications (Chen et al., 2015).
Chemical Production : A new process using 1,3-dioxolane for producing important chemical materials from aqueous formaldehyde solution and ethylene glycol has been optimized for efficiency and environmental benefits (Pan et al., 2020).
Solar Energy : The use of 1,3-dioxolane derivatives in dye-sensitized solar cells has been explored, particularly in iodine-free redox electrolytes, offering potential improvements in solar energy conversion (Burschka et al., 2012).
Organic Synthesis : Enantiopure (2S,3S)- or (2R,3S)-2-Halomethyl-1,2-epoxyalkan-3-amines, derived from compounds like this compound, have been synthesized and shown to have applications in the creation of chiral unsaturated 1,3-aminoalcohols and other compounds (Barluenga et al., 1999).
Electrochemical Applications : Studies on the iodide/triiodide/iodine redox system, relevant to this compound chemistry, have implications for electrochemical applications like dye-sensitized solar cells (Bentley et al., 2015).
Polyvalent Iodine Chemistry : The chemistry of polyvalent iodine compounds, including those related to this compound, has seen significant growth due to their oxidizing properties and environmental friendliness. They are commonly used in organic synthesis (Zhdankin & Stang, 2008).
Animal Testing Alternatives : The “3 Rs” principle (Replacement, Reduction, Refinement) in animal testing, though not directly related to this compound, is a cornerstone in current animal research guidelines, influencing the development of alternative methods and ensuring ethical considerations (Graham & Prescott, 2015).
CT Imaging : Iodine-based contrast agents, possibly including derivatives of this compound, are emerging tools in CT imaging for visualizing soft tissues in metazoans, offering rapid, high-resolution, 3-D imaging capabilities (Gignac et al., 2016).
Battery Technology : The use of 1,3-dioxolane has been studied to improve the interfacial characteristics of lithium anodes in batteries, enhancing discharge performance and cyclability (Ding et al., 2006).
Oxidation Kinetics : Research on the oxidation of 1,3-dioxolane provides insights into its potential as a biofuel, contributing to our understanding of combustion processes and the development of sustainable energy sources (Wildenberg et al., 2020).
特性
IUPAC Name |
(3S)-3-iodooxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO/c5-4-1-2-6-3-4/h4H,1-3H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIQORJIKOPRCG-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680194 | |
| Record name | (3S)-3-Iodooxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918439-76-6 | |
| Record name | (3S)-3-Iodooxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1392966.png)
![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1392967.png)












